3-(3-Fluoro-2-methylphenyl)-1-propene
Description
3-(3-Fluoro-2-methylphenyl)-1-propene (CAS: Not explicitly provided, but synonyms include CTK6B3608, MFCD09801286) is an aromatic alkene derivative characterized by a fluorine atom and a methyl group substituted at the 3- and 2-positions of the phenyl ring, respectively, attached to a propene chain. It is commercially available, with five suppliers listed globally, and has applications in polymer chemistry and material science due to its reactive double bond and fluorinated aromatic moiety . The compound’s structure combines steric effects from the methyl group and electronic effects from the fluorine atom, which may influence its reactivity and incorporation into copolymers.
Properties
IUPAC Name |
1-fluoro-2-methyl-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-5-9-6-4-7-10(11)8(9)2/h3-4,6-7H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMCXWZGGVTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
3-(3-Fluoro-2-methylphenyl)-1-propene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating diverse derivatives.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen, forming oxidized products. | Potassium permanganate |
| Reduction | Addition of hydrogen or removal of oxygen, leading to reduced products. | Lithium aluminum hydride |
| Substitution | Replacement of one functional group with another. | Halogens, nucleophiles |
Mechanism of Action
The compound interacts with specific molecular targets, influencing various biochemical processes. It may modulate enzyme activities or receptor binding, which can be pivotal in drug development and pharmacology .
Biological Applications
Pharmacological Potential
Research indicates that this compound may exhibit bioactive properties relevant to medicinal chemistry. Its fluorine substituent enhances interactions with biological macromolecules, suggesting potential therapeutic applications in treating diseases such as cancer .
Case Study: Cancer Research
A study investigated the compound's efficacy as a Raf inhibitor in cancer therapy. The results indicated that it could inhibit cell proliferation in various cancer cell lines, including acute myelogenous leukemia (AML) and melanoma .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals with tailored properties. Its unique reactivity allows for the development of materials used in coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-1-propene involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bulky Substituents
- 3-(1-Adamantyl)-1-propene :
This compound replaces the fluorinated methylphenyl group with a bulky adamantyl substituent. The adamantyl group significantly disrupts polymer crystallinity compared to planar phenyl derivatives, as seen in copolymers with ethene or propene. For instance, poly[3-(1-adamantyl)-1-propene] exhibits reduced crystallinity and higher glass transition temperatures (Tg) due to steric hindrance . In contrast, the fluorinated methylphenyl group in 3-(3-Fluoro-2-methylphenyl)-1-propene likely imposes milder steric effects while introducing polar interactions via the fluorine atom.
Halogenated Derivatives
- 3-Chloro-2-methyl-1-propene (Methallyl chloride, CAS 563-47-3) :
This chloro analogue shares structural similarity but differs in halogen electronegativity (Cl vs. F). Chlorine’s lower electronegativity and larger atomic radius may lead to weaker dipole interactions but stronger C-Cl bond stability compared to C-F. Methallyl chloride is widely used in organic synthesis (e.g., alkylation reactions), whereas the fluorine in this compound could enhance thermal stability and resistance to degradation in polymers .
Fluorinated Polymers
- Hexafluoropropene Copolymers (e.g., CAS 25067-11-2): These perfluorinated compounds exhibit extreme chemical inertness and thermal stability due to strong C-F bonds.
Aromatic Propenones
- (E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : This ketone derivative shares a phenyl-propenyl backbone but includes methoxy groups and a carbonyl functional group. The absence of fluorine and the presence of electron-donating methoxy substituents alter electronic properties, making such compounds more polar and reactive in nucleophilic additions compared to this compound .
Biological Activity
3-(3-Fluoro-2-methylphenyl)-1-propene is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a propene chain bonded to a phenyl group that has a fluorine atom and a methyl group as substituents. Its unique structure allows it to engage in various chemical reactions, making it a valuable compound for research.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or modulating their activity. This is facilitated by the presence of the fluorine atom, which can enhance binding affinity due to its electronegative nature.
- Receptor Binding : The aromatic ring structure allows for π-π interactions with receptor sites, which may influence its pharmacological effects.
- Chemical Reactivity : The double bond in the propene chain can participate in addition reactions, further modifying the compound's biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related alkaloids have shown strong antibacterial and antifungal activities with minimal inhibitory concentration (MIC) values below 1 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | <1 | Antifungal |
| Compound B | <1 | Antibacterial |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on similar compounds suggest that halogenated derivatives can exhibit varying degrees of cytotoxicity. For example, certain derivatives demonstrated IC50 values indicating low toxicity at therapeutic concentrations .
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| Compound C | >100 | Low |
| Compound D | <30 | Moderate |
| This compound | TBD | TBD |
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial activity of several halogenated compounds, including derivatives of this compound. The results indicated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related compounds, revealing that they exhibited significant activity against common fungal strains. The presence of fluorine was noted as a contributing factor to enhanced bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
